

A Comparative Analysis of Triphenylsulfonium Nonaflate in DUV vs. EUV Lithography

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Compound of Interest

Compound Name: *Triphenylsulfonium nonaflate*

Cat. No.: *B114817*

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Triphenylsulfonium nonaflate (TPS-Nf) stands as a cornerstone photoacid generator (PAG) in the microelectronics industry, playing a pivotal role in both Deep Ultraviolet (DUV) and Extreme Ultraviolet (EUV) lithography. Its effectiveness in these two distinct lithographic techniques, however, is governed by fundamentally different chemical mechanisms, leading to varied performance characteristics. This guide provides a comprehensive comparison of TPS-Nf's performance in DUV and EUV lithography, supported by experimental data and detailed methodologies for researchers, scientists, and professionals in drug development who utilize lithographic techniques for patterning.

Performance Comparison: DUV vs. EUV Lithography

The transition from DUV (typically 193 nm wavelength) to EUV (13.5 nm) lithography has been driven by the need for finer resolution in semiconductor manufacturing. While TPS-Nf is utilized in both, its interaction with the high-energy photons of EUV light leads to a more complex acid generation pathway compared to the direct photoexcitation in DUV. This has significant implications for key performance metrics such as photosensitivity, resolution, and line edge roughness (LER).

Quantitative Performance Metrics

The following table summarizes key performance indicators for photoresists containing **Triphenylsulfonium Nonaflate** (TPS-Nf) and its common alternative, Triphenylsulfonium

Triflate (TPS-Tf), in both DUV and EUV lithography. It is important to note that the data is compiled from various studies and the experimental conditions may differ.

Performance Metric	DUV Lithography	EUV Lithography
Photosensitivity (Dose-to-Size)		
TPS-Nf	100 mJ/cm ² (in a polypeptoid resist with 20 wt.% PAG)	Lower doses are generally required compared to DUV. Acid generation efficiency has been reported as 1.5 reactions per 80 eV electron for a 15 wt% TPS-Nf formulation.
TPS-Tf	Generally similar to TPS-Nf, with slight variations based on the polymer matrix.	Acid yield of 2.5 protons per 100 eV in a PHS film with 10 wt% PAG.[1]
Resolution	Capable of resolving features down to the sub-100 nm range.	Enables patterning of sub-20 nm features.
Line Edge Roughness (LER)	Generally higher than in EUV for comparable feature sizes due to factors like acid diffusion and shot noise.	A significant challenge, but can be lower than DUV for optimized systems.
Outgassing	Benzene is a notable outgassed species from the TPS cation.	Benzene is also a significant outgassed species.[2] Outgassing is a more critical concern in EUV due to the vacuum environment and potential for optics contamination.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are generalized procedures for the formulation and evaluation of photoresists

containing TPS-Nf for both DUV and EUV lithography.

DUV Photoresist Formulation and Processing

Objective: To formulate a chemically amplified photoresist using TPS-Nf and characterize its performance under 193 nm exposure.

Materials:

- Polymer resin (e.g., a copolymer of hydroxystyrene and a protected monomer like t-butyl acrylate)
- **Triphenylsulfonium nonaflate** (TPS-Nf)
- Quencher (e.g., a tertiary amine)
- Solvent (e.g., propylene glycol monomethyl ether acetate - PGMEA)
- Silicon wafers
- Developer (e.g., 0.26N tetramethylammonium hydroxide - TMAH)

Procedure:

- Resist Formulation:
 - Dissolve the polymer resin, TPS-Nf (typically 5-20 wt% of the polymer), and quencher in PGMEA to achieve the desired solids content.
 - Stir the mixture until all components are fully dissolved.
 - Filter the solution through a 0.2 µm filter.
- Wafer Coating and Baking:
 - Spin-coat the formulated resist onto a silicon wafer to achieve the target film thickness.
 - Perform a post-apply bake (PAB) on a hotplate (e.g., 110°C for 60 seconds) to remove residual solvent.

- Exposure:
 - Expose the coated wafer using a 193 nm excimer laser scanner with a patterned mask. Perform a dose-to-size matrix to determine the optimal exposure energy.
- Post-Exposure Bake (PEB):
 - Immediately after exposure, bake the wafer on a hotplate (e.g., 110°C for 60 seconds) to catalyze the deprotection reaction.
- Development:
 - Develop the wafer in a 0.26N TMAH solution (e.g., for 60 seconds).
 - Rinse with deionized water and dry with nitrogen.
- Characterization:
 - Measure the remaining film thickness to determine the contrast curve and sensitivity.
 - Use a scanning electron microscope (SEM) to analyze the resolution and line edge roughness of the patterned features.

EUV Photoresist Formulation and Processing

Objective: To formulate a chemically amplified photoresist using TPS-Nf and evaluate its performance under 13.5 nm exposure.

Materials:

- Polymer resin (often with higher etch resistance than DUV polymers)
- **Triphenylsulfonium nonaflate** (TPS-Nf)
- Quencher
- Solvent (e.g., PGMEA)
- Silicon wafers

- Developer (e.g., 0.26N TMAH)

Procedure:

- Resist Formulation: Similar to the DUV formulation, but often with a higher PAG loading to enhance sensitivity.
- Wafer Coating and Baking: Similar to the DUV process, with careful control of film thickness.
- Exposure:
 - Expose the wafer in an EUV scanner (13.5 nm wavelength) in a high-vacuum environment.
 - Perform a dose-to-size matrix to determine the optimal exposure energy.
- Post-Exposure Bake (PEB): Similar to the DUV process, this step is critical for the acid-catalyzed reaction.
- Development: Similar to the DUV process.
- Characterization:
 - Similar to DUV, with a strong focus on LER and the detection of stochastic defects due to the lower photon flux of EUV sources.
 - Outgassing is a critical parameter to measure, often using techniques like residual gas analysis (RGA) during exposure.

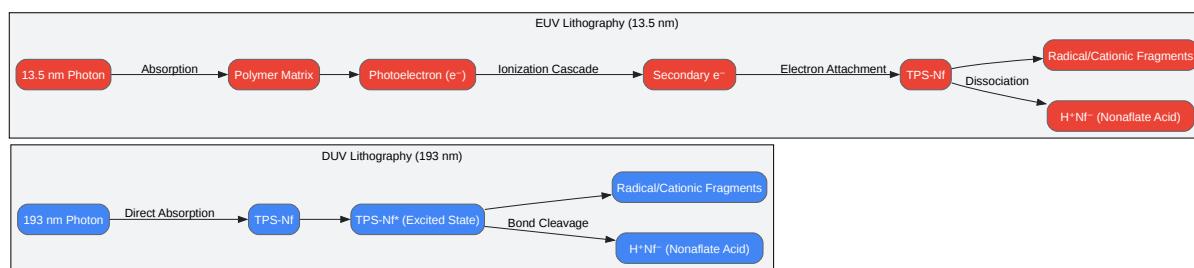
Signaling Pathways and Experimental Workflows

The chemical reactions leading to acid generation and the overall lithographic process can be visualized to better understand the differences between DUV and EUV lithography.

Photoacid Generation Mechanisms

In DUV lithography, the TPS-Nf molecule directly absorbs a 193 nm photon, leading to an excited state that then undergoes bond cleavage to generate the photoacid. In contrast, the

high-energy 13.5 nm photons in EUV lithography are primarily absorbed by the polymer matrix, generating photoelectrons. These high-energy electrons then create a cascade of secondary, low-energy electrons, which are ultimately responsible for the decomposition of the TPS-Nf and the generation of the acid.

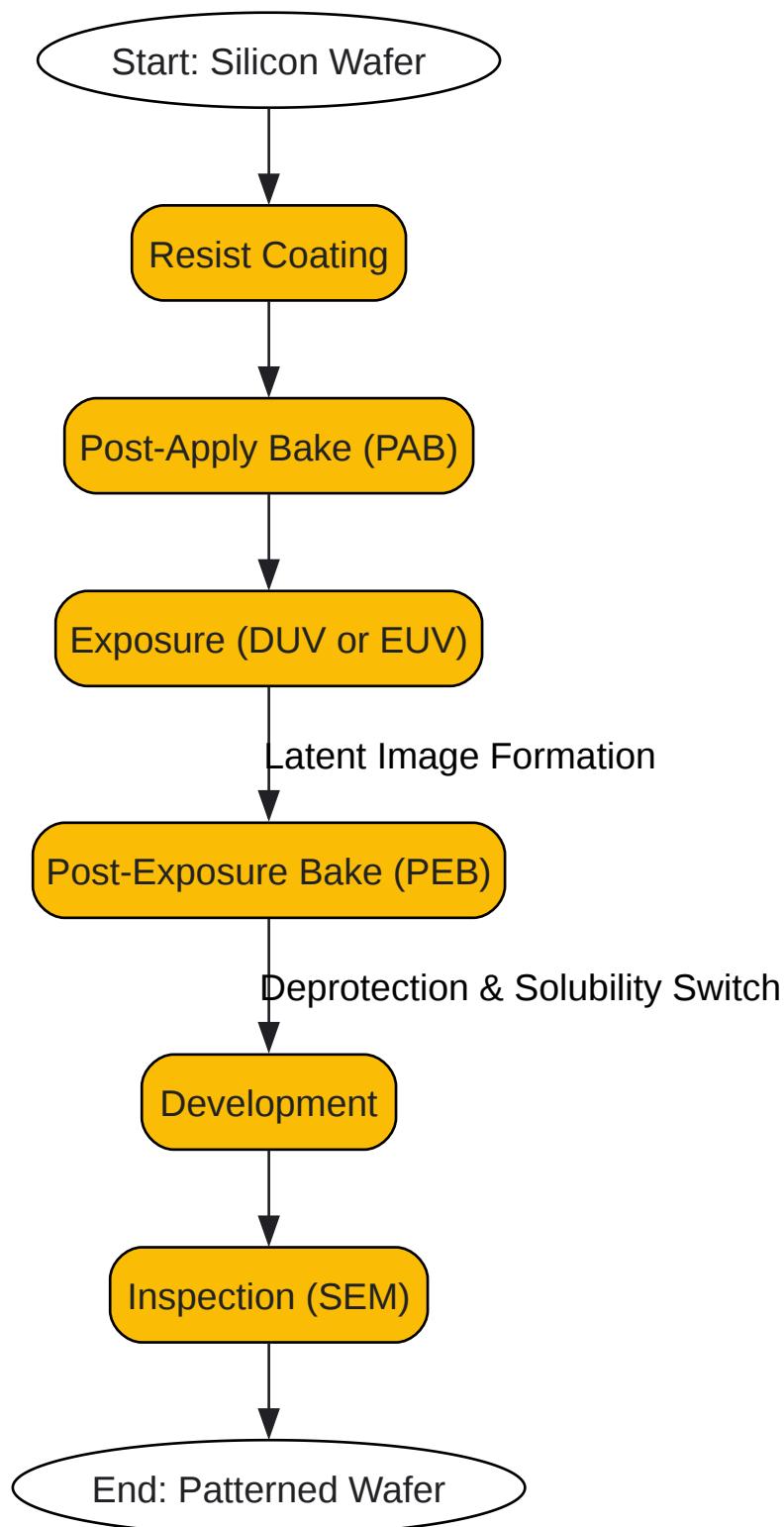


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Caption: Photoacid generation mechanisms in DUV vs. EUV lithography.

Generalized Lithographic Workflow

The following diagram illustrates the key stages in a typical chemically amplified resist process, applicable to both DUV and EUV lithography.



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Caption: Generalized workflow for chemically amplified photoresist processing.

Alternatives to Triphenylsulfonium Nonaflate

While TPS-Nf is a widely used PAG, several alternatives are available, each with its own set of advantages and disadvantages.

- **Triphenylsulfonium triflate (TPS-Tf):** A closely related onium salt, TPS-Tf often exhibits similar performance to TPS-Nf. The choice between the two can depend on subtle differences in acid diffusion, solubility, and thermal stability in a given resist formulation.
- **Aryl Sulfonates (Neutral PAGs):** These non-ionic PAGs generate a sulfonic acid upon exposure. They can offer advantages in terms of reduced acid diffusion and potentially lower line edge roughness. However, they may require higher exposure doses compared to ionic PAGs like TPS-Nf. For example, one study benchmarked a first-generation aryl sulfonate against TPS-triflate in an EUV resist and found that it required a significant improvement in acid generation efficiency to match the performance of the onium salt.^[3]
- **Other Onium Salts:** A variety of other sulfonium and iodonium salts with different counter-anions are used to fine-tune the properties of photoresists.

In conclusion, **triphenylsulfonium nonaflate** remains a versatile and effective photoacid generator for both DUV and EUV lithography. However, the fundamental differences in the photo-induced chemical reactions between the two technologies necessitate distinct optimization strategies for photoresist formulations. While DUV lithography relies on the direct photo-decomposition of TPS-Nf, EUV lithography leverages a more complex mechanism involving secondary electrons generated within the resist matrix. Understanding these differences is paramount for the continued development of high-performance photoresists for next-generation microelectronics.

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- To cite this document: BenchChem. [A Comparative Analysis of Triphenylsulfonium Nonaflate in DUV vs. EUV Lithography]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b114817#performance-evaluation-of-triphenylsulfonium-nonaflate-in-duv-vs-euv-lithography]

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